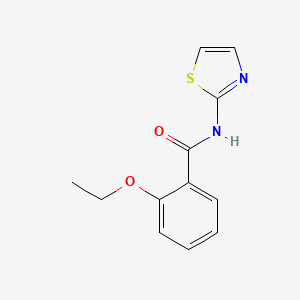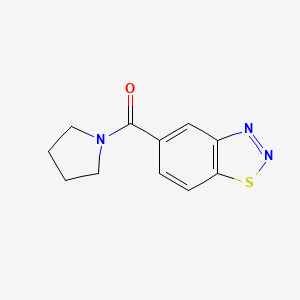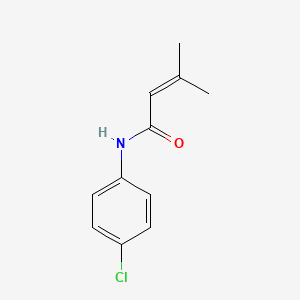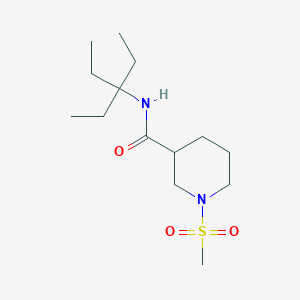
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C12H12N2O2S. It is a member of the benzamide family, characterized by the presence of an ethoxy group and a thiazole ring attached to the benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
作用機序
Target of Action
The primary target of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is the Cyclooxygenase (COX) enzymes , specifically COX-1 . COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets by inhibiting the COX-1 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling.
Result of Action
The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain signaling, providing potential anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while reduction may produce ethoxybenzylamine .
科学的研究の応用
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
類似化合物との比較
Similar Compounds
- 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide
- 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
- 2-chloro-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
IUPAC Name |
2-ethoxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPQOZSPLANUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573615.png)
![2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5573623.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5573636.png)
![(4aS*,7aR*)-1-[(2-methoxyphenyl)sulfonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5573642.png)
![3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5573655.png)
![(3S,4R)-4-(3-fluorophenyl)-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5573659.png)



![4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5573688.png)
![1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5573700.png)
![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-1-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5573711.png)
![4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline](/img/structure/B5573724.png)
